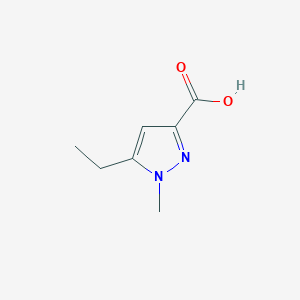

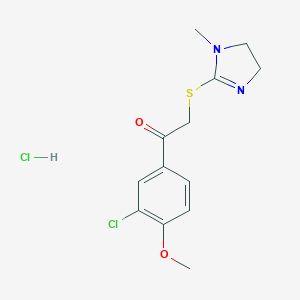

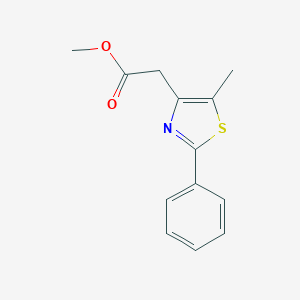

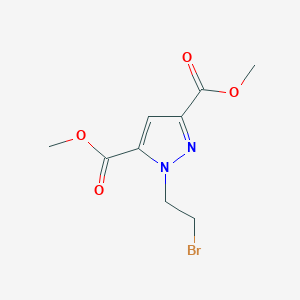

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

概要

説明

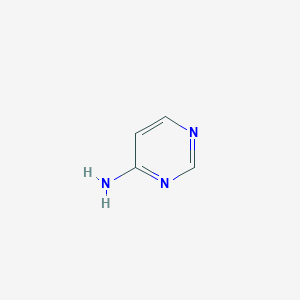

“Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.

Analgesic Activity

Compounds with a thiazole ring have been used in the development of analgesic drugs . These drugs are used to relieve pain without causing loss of consciousness.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties . They can be used in the treatment of conditions that cause inflammation, such as arthritis.

Antimicrobial and Antifungal Activity

Thiazole compounds have been used in the development of antimicrobial and antifungal drugs . These drugs are used to treat infections caused by bacteria and fungi.

Antiviral Activity

Thiazole derivatives have also shown antiviral properties . They can be used in the development of drugs to treat viral infections.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to have antitumor or cytotoxic activities . They can be used in the development of drugs for the treatment of cancer.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective properties . They can be used in the development of drugs to treat neurodegenerative diseases.

Diuretic Activity

Thiazole compounds have been used in the development of diuretic drugs . These drugs increase the amount of water and salt expelled from the body as urine.

将来の方向性

Thiazole derivatives have been a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis, characterization, and biological activity studies of “Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate” and other thiazole derivatives. This could lead to the development of new therapeutic agents for a variety of pathological conditions.

作用機序

Target of Action

Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate is a compound that belongs to the thiazole class . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. For instance, some thiazole compounds have been found to show significant analgesic and anti-inflammatory activities . .

Biochemical Pathways

Thiazole compounds are known to affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole compounds have demonstrated cytotoxic activity on human tumor cell lines . .

Result of Action

The result of the action of a drug is typically observed at the molecular and cellular levels. For instance, some thiazole compounds have shown significant analgesic and anti-inflammatory activities . .

特性

IUPAC Name |

methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGQWSVDTYHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379631 | |

| Record name | methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175136-29-5 | |

| Record name | methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)